5,7-Dinitroindoline

Beschreibung

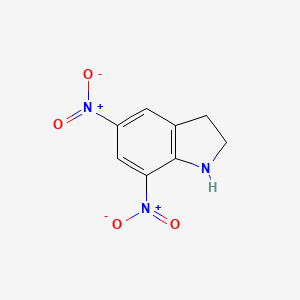

Chemical Identity and Properties 5,7-Dinitroindoline (DNI) is a nitro-substituted indoline derivative with the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol . Its CAS registry number is 67932-53-0, and it features a bicyclic structure with nitro groups at the 5- and 7-positions of the indoline ring. Key physical properties include a high melting point (252–254°C in ethanol), a predicted density of 1.513 g/cm³, and an acidic pKa of -4.78 .

Applications in Organic Synthesis

DNI is primarily employed as a photolabile protecting group in peptide and amide synthesis. Its nitro groups enable efficient cleavage under UV light, making it valuable for:

- Solid-phase peptide synthesis: DNI-based linkers facilitate the photochemical release of peptides without harsh acidic conditions .

- Amine protection: DNI derivatives like N-acetyl-5,7-dinitroindoline protect amines as carbamates, which can be deprotected under mild photolytic conditions .

- Acylation reactions: DNI serves as an acyl transfer agent in the photochemical acylation of alcohols and amines .

Eigenschaften

IUPAC Name |

5,7-dinitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBPCKCYMCICBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402766 | |

| Record name | 5,7-Dinitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-53-0 | |

| Record name | 5,7-Dinitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DINITROINDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions .

Industrial Production Methods: In an industrial setting, the production of 5,7-Dinitroindoline may involve a continuous flow process where indoline is continuously fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dinitroindoline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

Photochemical Reactions: 5,7-Dinitroindoline can undergo photochemical reactions, where exposure to light induces chemical changes, such as the formation of nitroso derivatives

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.

Photochemical Reactions: Ultraviolet light, solvents like acetonitrile

Major Products Formed:

Reduction: 5,7-Diaminoindoline.

Substitution: 5,7-Diaminoindoline derivatives.

Photochemical Reactions: 5,7-Dinitrosoindoline

Wissenschaftliche Forschungsanwendungen

5,7-Dinitroindoline has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Material Science: It is explored for its potential use in the development of advanced materials with specific optical properties.

Wirkmechanismus

The mechanism of action of 5,7-Dinitroindoline involves its photochemical properties. Upon exposure to ultraviolet light, the compound undergoes photolysis, leading to the formation of reactive intermediates such as nitronic anhydrides. These intermediates can further react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophiles present .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5,7-Dimethylindoline

Key Differences :

- Electronic Effects : The nitro groups in DNI confer strong electron-withdrawing properties, enhancing photochemical reactivity, while methyl groups in 5,7-dimethylindoline are electron-donating, stabilizing the ring for thermal reactions .

- Applications : DNI’s photolability contrasts with 5,7-dimethylindoline’s role as a building block for indole alkaloids .

1-Acetyl-5,7-Dinitroindoline

| Property | 5,7-Dinitroindoline | 1-Acetyl-5,7-Dinitroindoline |

|---|---|---|

| Molecular Formula | C₈H₇N₃O₄ | C₁₀H₉N₃O₅ |

| Molecular Weight | 209.16 g/mol | 251.20 g/mol |

| CAS No. | 67932-53-0 | 62796-78-5 |

| Functional Groups | Free NH group | Acetylated NH (N-Ac) |

| Applications | Direct photochemical cleavage | Enhanced stability for amine protection |

| Photolysis Efficiency | High (quantitative under UV) | Moderate; requires longer irradiation |

Key Differences :

- Stability : Acetylation of the indoline NH reduces unintended photodegradation, making 1-acetyl-DNI preferable for multi-step syntheses .

- Mechanism : The acetyl group alters the electronic environment, slowing photolytic cleavage compared to unmodified DNI .

4,6-Dinitroaniline (Chromophore Substitute)

| Property | 5,7-Dinitroindoline | 4,6-Dinitroaniline |

|---|---|---|

| Structure | Bicyclic indoline | Monocyclic aniline |

| Absorption Range | UV (250–350 nm) | Visible light (400–500 nm) |

| Photocatalysis | Requires UV light | Compatible with visible light + catalysts |

| Solid-Phase Utility | Direct resin attachment | Requires immobilization via linkers |

Key Differences :

- Light Sensitivity : 4,6-Dinitroaniline lacks UV absorption, enabling visible-light-driven reactions when paired with photocatalysts (e.g., eosin Y), whereas DNI is restricted to UV applications .

- Synthetic Flexibility : The indoline ring in DNI provides steric bulk, limiting its use in sterically hindered reactions compared to the planar 4,6-dinitroaniline .

Choerospondin (Natural Analog)

| Property | 5,7-Dinitroindoline | Choerospondin |

|---|---|---|

| Structure | Synthetic nitroindoline | Natural dihydroflavonoid glycoside |

| Substituents | -NO₂ at 5,7-positions | -OH at 5,7-positions; glucoside at 4’ |

| Applications | Photochemical synthesis | Antioxidant, anti-inflammatory |

| Bioactivity | None reported | Pharmacologically active |

Key Differences :

Biologische Aktivität

5,7-Dinitroindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5,7-Dinitroindoline is characterized by the presence of two nitro groups at the 5 and 7 positions of the indoline ring. This structural configuration enhances its reactivity and biological activity compared to related compounds.

- Molecular Formula : C₈H₅N₃O₄

- Molecular Weight : 195.14 g/mol

The biological activity of 5,7-dinitroindoline is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. These ROS can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells. The compound's nitro groups can be reduced to form reactive intermediates that interact with various biological macromolecules, disrupting cellular processes.

Key Mechanisms:

- Generation of Reactive Oxygen Species : Induces oxidative stress leading to cell death.

- Inhibition of Enzymatic Activity : Competes with substrates for active sites on enzymes.

- DNA Interaction : Binds to DNA structures such as G-quadruplexes, affecting gene expression.

Anticancer Properties

Research indicates that 5,7-dinitroindoline exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit the growth of HeLa cells with IC₅₀ values ranging from 5.08 µM to 15.1 µM.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 5-Dinitroindoline | 5.08 ± 0.91 | HeLa |

| 7-Dinitroindoline | 5.89 ± 0.73 | HeLa |

| 5,7-Dinitroindoline | Not specified | Various |

Antimicrobial Activity

5,7-Dinitroindoline has also been explored for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Photochemical Studies : Research highlighted the photolytic behavior of 5,7-dinitroindoline derivatives under UV light. The compounds exhibited improved photolysis efficiency compared to their mono-nitro counterparts, suggesting potential applications in photodynamic therapy (PDT) .

- G-Quadruplex Binding : A study investigated the binding affinity of substituted indole derivatives to G-quadruplex DNA structures. The findings indicated that these compounds could stabilize G-quadruplexes and downregulate oncogenes such as c-Myc, providing a pathway for targeted cancer therapies .

- Cytotoxicity Assessment : In vitro assessments revealed that while 5,7-dinitroindoline derivatives were effective against cancer cells, they exhibited lower toxicity towards normal kidney epithelial cells (NKE), indicating a selective anticancer effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.